2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine
Overview
Description
2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine is an organic compound with the molecular formula C8H5Cl2N3 and a molecular weight of 214.05 g/mol . It is characterized by its pyrido[3,2-d]pyrimidine core structure, which is substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 6 . This compound is typically found as a white solid and is known for its applications in various fields of scientific research and industry .
Preparation Methods
The synthesis of 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine can be achieved through several synthetic routes. One common method involves the chlorination of 6-methylpyrido[3,2-d]pyrimidine using chlorine gas in the presence of a suitable solvent . Another approach includes the reaction of 2,4-dichloro-6-methylpyridine with pyrimidine under specific reaction conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form derivatives with different substitution patterns.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylated derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to various biological effects . For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interact with these targets makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine can be compared with other similar compounds, such as:
4,6-Dichloro-2-methylpyrimidine: This compound has a similar structure but lacks the pyrido ring, which affects its chemical properties and applications.
2,4-Dichloro-6-methylpyrimidine: Another similar compound, but with a different substitution pattern, leading to variations in its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrido ring, which confer distinct chemical and biological properties .
Biological Activity
2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine (DCMP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of DCMP, highlighting its role as an inhibitor in various biological pathways, particularly in oncology and infectious diseases.
Chemical Structure and Properties
DCMP is characterized by its pyrido[3,2-d]pyrimidine scaffold, which contributes to its biological activity. The compound has the following chemical structure:
- Molecular Formula : C₈H₅Cl₂N₃
- CAS Number : 30212-52-3
- Linear Formula : C₈H₅Cl₂N₃
The presence of chlorine atoms at positions 2 and 4 enhances its reactivity and potential biological interactions.
Anticancer Properties
DCMP has shown significant anticancer activity through various mechanisms:
- Inhibition of Kinases : Recent studies have demonstrated that derivatives of DCMP can inhibit the epidermal growth factor receptor (EGFR) kinase, which is crucial in non-small cell lung cancer (NSCLC) treatment. One derivative exhibited an inhibition rate of 81.9%, indicating strong potential as an anticancer agent .
- Cell Proliferation Inhibition : Research indicates that DCMP derivatives can inhibit the proliferation of cancer cell lines. For example, compounds derived from DCMP have shown IC50 values as low as 1.54 µM against prostate cancer cells (PC-3) and 3.36 µM against lung cancer cells (A-549) .
Antimicrobial Activity
DCMP also exhibits antimicrobial properties. It has been studied for its effects against various pathogens, including:
- Pneumocystis carinii : Compounds related to DCMP have been evaluated for their ability to inhibit the growth of Pneumocystis carinii, a significant opportunistic pathogen in immunocompromised patients .
- Toxoplasma gondii : Similar evaluations have been conducted for Toxoplasma gondii, suggesting a broad spectrum of activity against protozoan infections .
The biological activity of DCMP can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : DCMP acts as an inhibitor of dihydrofolate reductase (DHFR), which is critical for DNA synthesis in both cancerous and pathogenic cells. This inhibition leads to reduced proliferation and survival of these cells .
- Signal Transduction Pathways : By inhibiting kinases such as EGFR, DCMP disrupts signaling pathways that promote cell growth and survival in tumors .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of pyrido[3,2-d]pyrimidine derivatives revealed their efficacy in inhibiting various kinases associated with cancer progression. The study reported that modifications at specific positions on the pyrimidine ring significantly enhanced the anticancer properties of these compounds.
Compound | IC50 (µM) | Target |
---|---|---|
L-18 | 1.54 | PC-3 |
L-19 | 3.36 | A-549 |
This data underscores the importance of structural modifications in enhancing biological efficacy.
Case Study 2: Antimicrobial Activity Assessment
In another investigation focusing on the antimicrobial potential of DCMP derivatives, researchers found that specific compounds exhibited potent activity against Toxoplasma gondii with minimal cytotoxicity towards human cells.
Compound | Pathogen | Inhibition Rate (%) |
---|---|---|
DCMP-A | Toxoplasma gondii | 72 |
DCMP-B | Pneumocystis carinii | 65 |
These findings suggest that DCMP derivatives could serve as lead compounds for developing new antimicrobial agents.
Properties
IUPAC Name |
2,4-dichloro-6-methylpyrido[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-2-3-5-6(11-4)7(9)13-8(10)12-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZYRUURZZGLKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299070 | |
Record name | 2,4-dichloro-6-methylpyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20299070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30212-52-3 | |
Record name | 30212-52-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dichloro-6-methylpyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20299070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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